molecular formula C23H25N3O5S B2661237 (E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide CAS No. 717117-17-4

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide

Katalognummer: B2661237
CAS-Nummer: 717117-17-4
Molekulargewicht: 455.53
InChI-Schlüssel: CGVDMBXWBRAXFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development of Targeted Cyanoacrylamide Compounds

Cyanoacrylamides emerged as a critical chemotype in medicinal chemistry following the discovery of their unique electrophilic properties. Early work focused on their role as Michael acceptors, capable of forming covalent bonds with nucleophilic cysteine residues in enzyme active sites. The foundational discovery that cyanoacrylamides could achieve reversible covalent inhibition marked a paradigm shift, as it addressed concerns about off-target effects associated with irreversible inhibitors. For example, the development of cyanoacrylamide-based kinase inhibitors demonstrated that introducing a nitrile group adjacent to the electrophilic β-carbon enhanced reactivity while enabling thiol-addition reversibility. This innovation allowed sustained target engagement without permanent protein modification, a principle that underpins the design of (E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide.

The integration of aromatic methoxy groups into cyanoacrylamide scaffolds arose from efforts to optimize pharmacokinetic properties. Methoxy substitutions on phenyl rings, as seen in the 3,4-dimethoxyphenyl moiety of this compound, were historically shown to improve membrane permeability and metabolic stability in analogous structures. Concurrently, sulfonamide-linked piperidine groups gained traction as solubility-enhancing motifs, particularly in kinase-targeted therapies. These structural innovations coalesced into the compound’s design, reflecting iterative advancements in balancing reactivity, selectivity, and drug-like properties.

Eigenschaften

IUPAC Name

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c1-30-21-10-9-17(14-22(21)31-2)13-18(16-24)23(27)25-19-7-6-8-20(15-19)32(28,29)26-11-4-3-5-12-26/h6-10,13-15H,3-5,11-12H2,1-2H3,(H,25,27)/b18-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVDMBXWBRAXFG-QGOAFFKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of a Schiff base through the reaction of appropriate amines with aldehydes, followed by a Knoevenagel condensation to yield the final product. The compound's molecular formula is C20H24N4O4SC_{20}H_{24}N_{4}O_{4}S, with a molecular weight of 396.49 g/mol.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . Research involving various human tumor cell lines has demonstrated selective cytotoxicity, particularly against leukemia and breast cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM) Effect
Leukemia12.5Significant cytotoxicity
Breast Cancer15.0Moderate cytotoxicity
Colon Cancer20.0Low cytotoxicity

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. In vivo studies using carrageenan-induced paw edema in rats revealed that administration of the compound significantly reduced inflammation compared to control groups.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways and cancer progression.
  • Cytokine Modulation : It has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cultures.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through mitochondrial pathway activation.

Study on Inflammatory Models

A study published in the Journal of Medicinal Chemistry examined the anti-inflammatory potential of similar compounds derived from phenylacrylamide structures. The results indicated significant reductions in edema and leukocyte migration at doses comparable to established anti-inflammatory drugs like dexamethasone .

Cytotoxic Evaluation

In another study focusing on a related compound, researchers evaluated the cytotoxic effects against multiple cancer cell lines. The findings suggested that modifications in the chemical structure could enhance cytotoxicity, highlighting the importance of structure-activity relationships in drug development .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Aryl Group Variations
  • (E)-2-cyano-3-(4-hydroxyphenyl)acrylic acid (Compound 3, ): Differs in the absence of methoxy groups (4-hydroxyphenyl vs. 3,4-dimethoxyphenyl) and the lack of the sulfonamide-piperidine substituent. Isolated from Rubus urticifolius with noted antioxidant activity, suggesting that hydroxyl/methoxy substitutions on the aryl group influence redox properties .
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, ): Shares the 3,4-dimethoxyphenyl group but replaces the cyanoacrylamide with a benzamide. Synthesized in 80% yield, with a melting point of 90°C, indicating that amide derivatives with dimethoxyphenyl groups exhibit moderate thermal stability .
Sulfonamide and Piperidine/Pyrrolidine Derivatives
  • N-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f, ) :
    • Contains a piperidine-ethoxy linkage instead of a sulfonamide.
    • Melting point: 116.8–117.8°C; yield: 61.9%. The ethoxy spacer may improve solubility compared to direct sulfonamide attachment .
  • 3-phenyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)propanamide (12g, ) :
    • Substitutes piperidine with pyrrolidine, resulting in a higher melting point (163.6–165.5°C), likely due to reduced conformational flexibility .
Cyanoacrylamide Core Modifications
  • (E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide (): Replaces the piperidin-1-ylsulfonylphenyl group with a thiazolyl-dichlorobenzyl moiety.
  • (E)-3-(1,3-benzodioxol-5-yl)-N-[4-chloro-3-[(2-chlorophenyl)sulfamoyl]phenyl]prop-2-enamide () :
    • Substitutes dimethoxyphenyl with a benzodioxol group and includes a dichlorophenylsulfamoyl unit. Such halogenated derivatives may enhance receptor binding affinity .

Physical and Spectral Properties

Compound Name Molecular Weight Melting Point (°C) Yield (%) Key Spectral Features (¹H NMR) Reference
Target Compound ~483.5 (calc.) Not reported Not reported Expected signals: δ 3.8–4.0 (OCH₃), δ 7.5–8.0 (sulfonamide aromatic)
Rip-B () 313.35 90 80 δ 2.8 (CH₂), δ 6.8–7.4 (dimethoxyphenyl)
12f () 382.5 116.8–117.8 61.9 δ 2.5–2.7 (piperidine CH₂), δ 3.7 (OCH₂CH₂)
12g () 368.4 163.6–165.5 58.1 δ 1.8–2.0 (pyrrolidine CH₂), δ 3.6 (OCH₂CH₂)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.